Cas no 129414-26-2 (Methyl 4-(1-Pyrrolidinyl)benzenecarboxylate)

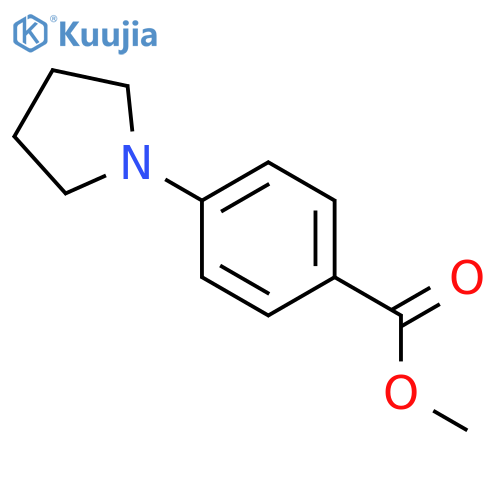

129414-26-2 structure

Product name:Methyl 4-(1-Pyrrolidinyl)benzenecarboxylate

Methyl 4-(1-Pyrrolidinyl)benzenecarboxylate Chemical and Physical Properties

Names and Identifiers

-

- Methyl 4-(pyrrolidin-1-yl)benzoate

- 1-[4-(Methoxycarbonyl)phenyl]pyrrolidine

- Benzoicacid, 4-(1-pyrrolidinyl)-, methyl ester

- Methyl 4-Pyrrolidin-1-1ylbenzoate

- RARECHEM AL BF 1489

- METHYL 4-PYRROLIDIN-1-YLBENZOATE

- METHYL 4-(1-PYRROLIDINYL)BENZENECARBOXYLATE

- W-205311

- A805936

- SCHEMBL2951325

- AC-26530

- 129414-26-2

- DTXSID00426266

- Benzoicacid,4-(1-pyrrolidinyl)-,methyl ester

- Oprea1_736029

- AKOS000348825

- 4-Pyrrolidin-1-yl-benzoic acid methyl ester

- XNIVNLQKURGIAY-UHFFFAOYSA-N

- EA-0708

- FT-0643109

- 4-pyrrolidine-1-yl-benzoic acid methyl ester

- MFCD00731259

- CS-0061847

- Methyl 4-pyrrolidin-1-ylbenzoate 97%

- Methyl4-(pyrrolidin-1-yl)benzoate97%

- DB-041925

- Methyl 4-(1-Pyrrolidinyl)benzenecarboxylate

-

- MDL: MFCD00731259

- Inchi: InChI=1S/C12H15NO2/c1-15-12(14)10-4-6-11(7-5-10)13-8-2-3-9-13/h4-7H,2-3,8-9H2,1H3

- InChI Key: XNIVNLQKURGIAY-UHFFFAOYSA-N

- SMILES: COC(=O)C1=CC=C(C=C1)N2CCCC2

Computed Properties

- Exact Mass: 205.11000

- Monoisotopic Mass: 205.110278721g/mol

- Isotope Atom Count: 0

- Hydrogen Bond Donor Count: 0

- Hydrogen Bond Acceptor Count: 3

- Heavy Atom Count: 15

- Rotatable Bond Count: 3

- Complexity: 216

- Covalently-Bonded Unit Count: 1

- Defined Atom Stereocenter Count: 0

- Undefined Atom Stereocenter Count : 0

- Defined Bond Stereocenter Count: 0

- Undefined Bond Stereocenter Count: 0

- Topological Polar Surface Area: 29.5Ų

- XLogP3: 2.4

Experimental Properties

- Density: 1.128

- Melting Point: 141 °C

- Boiling Point: 338.9°C at 760 mmHg

- Flash Point: 135.9°C

- Refractive Index: 1.553

- PSA: 29.54000

- LogP: 2.13840

Methyl 4-(1-Pyrrolidinyl)benzenecarboxylate Security Information

- Hazard Statement: Harmful

- HazardClass:IRRITANT

Methyl 4-(1-Pyrrolidinyl)benzenecarboxylate Customs Data

- HS CODE:2933990090

- Customs Data:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Methyl 4-(1-Pyrrolidinyl)benzenecarboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |

|---|---|---|---|---|---|---|---|---|

| abcr | AB339450-5 g |

Methyl 4-(1-pyrrolidinyl)benzenecarboxylate, 95%; . |

129414-26-2 | 95% | 5g |

€478.80 | 2023-04-26 | |

| Chemenu | CM198529-10g |

Methyl 4-(1-pyrrolidinyl)benzenecarboxylate |

129414-26-2 | 95% | 10g |

$410 | 2021-08-05 | |

| Ambeed | A597681-250mg |

Methyl 4-(pyrrolidin-1-yl)benzoate |

129414-26-2 | 98+% | 250mg |

$27.0 | 2024-05-30 | |

| abcr | AB339450-25 g |

Methyl 4-(1-pyrrolidinyl)benzenecarboxylate, 95%; . |

129414-26-2 | 95% | 25g |

€1638.60 | 2023-04-26 | |

| Alichem | A109004095-1g |

Methyl 4-(pyrrolidin-1-yl)benzoate |

129414-26-2 | 95% | 1g |

$505.00 | 2022-04-03 | |

| abcr | AB339450-20g |

Methyl 4-(1-pyrrolidinyl)benzenecarboxylate, 95%; . |

129414-26-2 | 95% | 20g |

€1421.40 | 2024-06-08 | |

| abcr | AB339450-25g |

Methyl 4-(1-pyrrolidinyl)benzenecarboxylate, 95%; . |

129414-26-2 | 95% | 25g |

€475.40 | 2025-03-19 | |

| eNovation Chemicals LLC | D762375-10g |

METHYL 4-PYRROLIDIN-1-YLBENZOATE |

129414-26-2 | 95% | 10g |

$300 | 2024-06-07 | |

| A2B Chem LLC | AD73728-250mg |

Methyl 4-pyrrolidin-1-ylbenzoate |

129414-26-2 | 98+% | 250mg |

$20.00 | 2024-04-20 | |

| Apollo Scientific | OR1439-50g |

Methyl 4-(pyrrolidin-1-yl)benzoate |

129414-26-2 | 95% | 50g |

£2464.00 | 2025-02-19 |

Methyl 4-(1-Pyrrolidinyl)benzenecarboxylate Related Literature

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

-

Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

129414-26-2 (Methyl 4-(1-Pyrrolidinyl)benzenecarboxylate) Related Products

- 124005-05-6(Methyl 2-Pyrrolidin-1-ylbenzoate)

- 101038-63-5(Ethyl 4-(pyrrolidin-1-yl)benzoate)

- 71839-12-8(methyl 4-(butylamino)benzoate)

- 186086-71-5(Methyl 3-(pyrrolidin-1-yl)benzoate)

- 10338-58-6(Methyl 4-Piperidinobenzenecarboxylate)

- 91563-80-3(Methyl 4-(diethylamino)benzoate)

- 2167337-13-3(4-4-(difluoromethyl)thiophen-3-yl-2-methylpiperidine)

- 2248406-43-9(4-Bromo-3-(difluoromethyl)-1-phenylpyrazole)

- 2034153-36-9(tert-butyl N-{3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-ylmethyl}carbamate)

- 2227662-84-0(rac-N-{4-(1R,3S)-3-amino-2,2-dimethylcyclopropylphenyl}acetamide)

Recommended suppliers

Amadis Chemical Company Limited

(CAS:129414-26-2)Methyl 4-(1-Pyrrolidinyl)benzenecarboxylate

Purity:99%/99%

Quantity:10g/25g

Price ($):211.0/417.0